Oxirane, (ethylthiomethyl)- Oxirane, (ethylthiomethyl)-
Brand Name: Vulcanchem
CAS No.: 53414-23-6
VCID: VC18201640
InChI: InChI=1S/C5H10OS/c1-2-7-4-5-3-6-5/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C5H10OS
Molecular Weight: 118.20 g/mol

Oxirane, (ethylthiomethyl)-

CAS No.: 53414-23-6

Cat. No.: VC18201640

Molecular Formula: C5H10OS

Molecular Weight: 118.20 g/mol

* For research use only. Not for human or veterinary use.

Oxirane, (ethylthiomethyl)- - 53414-23-6

Specification

CAS No. 53414-23-6
Molecular Formula C5H10OS
Molecular Weight 118.20 g/mol
IUPAC Name 2-(ethylsulfanylmethyl)oxirane
Standard InChI InChI=1S/C5H10OS/c1-2-7-4-5-3-6-5/h5H,2-4H2,1H3
Standard InChI Key KDSVXIGJVLFKOE-UHFFFAOYSA-N
Canonical SMILES CCSCC1CO1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Oxirane, (ethylthiomethyl)-, is defined by an oxirane (ethylene oxide) core with an ethylthiomethyl substituent (CH2SC2H5-\text{CH}_2\text{S}\text{C}_2\text{H}_5) attached to one of the carbons in the three-membered ring. The IUPAC name, (ethylthiomethyl)oxirane, reflects this substitution pattern. Spectroscopic characterization, including mass spectrometry and photoelectron spectroscopy, confirms its ionization energy (IE\text{IE}) as 8.89 eV , a critical parameter for understanding its electron-donor or -acceptor behavior in redox reactions.

The compound’s stereoelectronic properties are influenced by the electron-withdrawing nature of the sulfur atom and the steric bulk of the ethylthio group. Computational models predict a bond angle distortion in the epoxide ring due to these substituents, which enhances its susceptibility to nucleophilic attack .

Comparative Structural Analysis

When compared to analogous epoxides, oxirane, (ethylthiomethyl)-, exhibits distinct reactivity. For instance, propylene oxide (C3H6O\text{C}_3\text{H}_6\text{O}) lacks the sulfur moiety, rendering it less polar and more volatile. Conversely, dimethyl sulfide (C2H6S\text{C}_2\text{H}_6\text{S}) shares the thioether functional group but lacks the strained epoxide ring, resulting in markedly different chemical behavior.

CompoundMolecular FormulaKey Functional GroupsBoiling Point (°C)
Oxirane, (ethylthiomethyl)-C5H10OS\text{C}_5\text{H}_{10}\text{OS}Epoxide, thioether143.8
Propylene oxideC3H6O\text{C}_3\text{H}_6\text{O}Epoxide34.2
Dimethyl sulfideC2H6S\text{C}_2\text{H}_6\text{S}Thioether37.3

Synthesis and Industrial Production

Advancements in Catalytic Methods

A patent-pending methodology (EP0124009B1) describes an improved synthesis using tert-butanol as a solvent, which enhances reaction efficiency and reduces byproduct formation . This approach involves:

  • Formation of a sulfonium intermediate: Dimethyl sulfide reacts with dimethyl sulfate to generate trimethylsulfonium methyl sulfate.

  • Epoxidation: The intermediate undergoes nucleophilic attack by a carbonyl compound (e.g., ketones) in the presence of a strong base (e.g., sodium methylate).

This method achieves yields exceeding 85% under optimized conditions, significantly outperforming traditional acetonitrile-based protocols .

Physicochemical Properties

Thermal and Spectral Characteristics

Oxirane, (ethylthiomethyl)-, is a colorless liquid at room temperature with a boiling point of 143.8°C and a density of 1.087 g/cm³. Its flash point of 40.8°C classifies it as flammable, necessitating stringent handling protocols in industrial settings. Fourier-transform infrared (FTIR) spectroscopy reveals strong absorption bands at 1260 cm⁻¹ (C-O-C epoxide stretch) and 700 cm⁻¹ (C-S bond), corroborating its structural features .

Solubility and Reactivity

The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) but is immiscible with water due to the hydrophobic ethylthio group. Its electrophilic epoxide ring readily undergoes nucleophilic ring-opening reactions with amines, thiols, and hydroxyl groups, forming covalent adducts . For example, in biological systems, glutathione (γGlu-Cys-Gly\gamma-\text{Glu-Cys-Gly}) conjugates with the epoxide, mitigating its toxicity .

Metabolic and Biological Interactions

Toxicity Profile

The compound’s electrophilicity raises concerns about genotoxicity. Covalent binding to DNA nucleophiles (e.g., guanine residues) could lead to mutagenic lesions, as observed with structurally related epoxides like ethylene oxide . Chronic exposure studies in animal models are warranted to evaluate carcinogenic potential.

Industrial and Research Applications

Polymer Chemistry

Oxirane, (ethylthiomethyl)-, serves as a monomer in the synthesis of polyethers with sulfur incorporation. These polymers exhibit enhanced thermal stability and chemical resistance compared to conventional poly(ethylene oxide) .

Crosslinking Agent

In epoxy resin formulations, the compound acts as a crosslinker due to its bifunctional reactivity. The sulfur atom improves adhesion to metal substrates, making it valuable in coatings and composites .

Future Directions and Research Gaps

Mechanistic Studies

Advanced computational models (e.g., DFT calculations) could elucidate the compound’s reaction pathways with biomacromolecules, informing toxicity mitigation strategies .

Green Synthesis

Exploring biocatalytic routes using epoxide hydrolases or engineered microorganisms may reduce reliance on hazardous reagents like dimethyl sulfate .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator